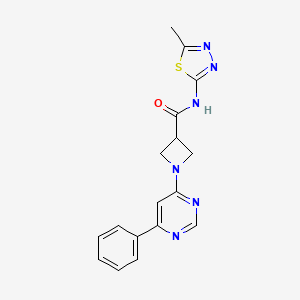

![molecular formula C13H4F6N4 B2819341 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile CAS No. 113710-36-4](/img/structure/B2819341.png)

2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

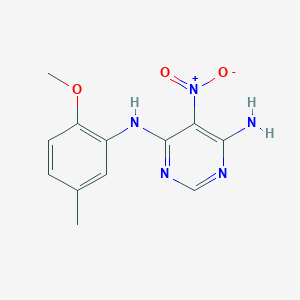

2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile, also known as 2-BTA-TCN, is a small molecule that was first synthesized in the laboratory in 2011. It is a trifluoromethylated anilino derivative of ethene-1,1,2-tricarbonitrile and has become a widely studied compound in the scientific community. This molecule has been used in a variety of research applications and has been studied for its potential biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile make it an excellent candidate for OLEDs. Researchers have utilized it as a starting material to synthesize arylbenzimidazole-based organic light-emitting diodes . Its electron-accepting properties contribute to efficient charge transport and emission in these devices.

Lewis Acid Catalysis

The 3,5-bis(trifluoromethyl)phenyl motif has been widely employed in Lewis acid catalysis. Specifically, N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative of our compound, serves as a privileged catalyst in various organic transformations. These reactions include asymmetric synthesis and cyclization processes . The Lewis acidic behavior of our compound plays a crucial role in these catalytic reactions.

Materials for Organic Electronic Devices

Dihydrotetraazaanthracenes, derived from N-substituted ortho-phenylenediamines (including our compound), have been explored as novel materials for organic electronic devices. Their unique properties make them promising candidates for applications such as field-effect transistors and sensors .

Cytotoxicity Studies

Researchers have tested 1,2-disubstituted benzimidazoles (based on substituted diaminobenzenes) for their cytotoxicity against cancer cells. Our compound’s structure falls within this category, and its potential as an anticancer agent warrants further investigation .

Non-Covalent Organocatalysts

Benzene-1,2-diamine derivatives, including our compound, have been evaluated as double hydrogen bond donors in non-covalent organocatalysts. These catalysts play a crucial role in various chemical transformations, including asymmetric reactions .

Aromatic Polyamides Synthesis

Triphenylamine-based diamines, which can be synthesized from benzene-1,2-diamine derivatives, serve as essential monomers for aromatic polyamides. These polymers find applications in materials science, including high-performance fibers and coatings .

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F6N4/c14-12(15,16)8-1-9(13(17,18)19)3-10(2-8)23-11(6-22)7(4-20)5-21/h1-3,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQAQCJYSLYFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=C(C#N)C#N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

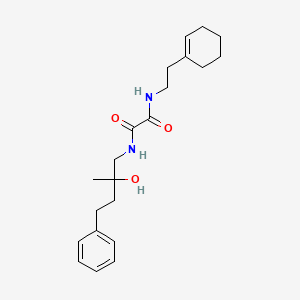

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)

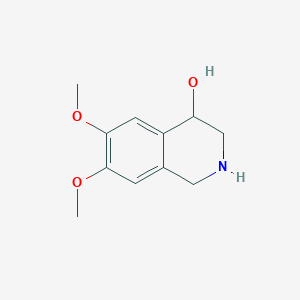

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)

![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)

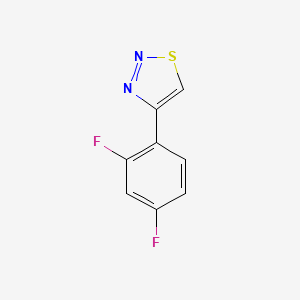

![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)